molecular formula C7H5F3N2O B13424656 1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-one CAS No. 380430-94-4

1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13424656
CAS No.: 380430-94-4
M. Wt: 190.12 g/mol
InChI Key: BEGHDMVSKZOEBL-UHFFFAOYSA-N
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Description

1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-one: is a synthetic organic compound characterized by the presence of an imidazole ring substituted with an ethenyl group and a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the imidazole derivative is reacted with an appropriate vinyl halide in the presence of a palladium catalyst.

    Addition of the Trifluoromethyl Ketone Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings with unique properties.

    Biological Studies: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: The pathways affected by this compound depend on its specific interactions with biological targets, which can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Imidazol-5-yl)-2,2,2-trifluoroethan-1-one: Lacks the ethenyl group, which may affect its reactivity and applications.

    1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethanol: Contains an alcohol group instead of a ketone, leading to different chemical properties and reactivity.

Uniqueness

1-(1-Ethenyl-1H-imidazol-5-yl)-2,2,2-trifluoroethan-1-one is unique due to the combination of its ethenyl group, imidazole ring, and trifluoromethyl ketone group

Properties

CAS No.

380430-94-4

Molecular Formula

C7H5F3N2O

Molecular Weight

190.12 g/mol

IUPAC Name

1-(3-ethenylimidazol-4-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C7H5F3N2O/c1-2-12-4-11-3-5(12)6(13)7(8,9)10/h2-4H,1H2

InChI Key

BEGHDMVSKZOEBL-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=NC=C1C(=O)C(F)(F)F

Origin of Product

United States

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